N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno-thiazole core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromone derivatives, have been reported to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and anti-cancer effects .
Mode of Action
It is known that chromone derivatives can inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . This disruption is possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
It is known that chromone derivatives can affect a wide range of biological activities, such as antiglycation agents, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Pharmacokinetics
The molecular weight of the compound is 33439, which is within the optimal range for oral bioavailability in drug design.
Result of Action
Compounds with similar structures have shown potent anti-inflammatory activities .
Action Environment
It is known that water is an economically viable, nontoxic, and environmentally acceptable solvent for the design and development of green chemistry techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzoic acid with 2-aminothiazole, followed by cyclization to form the chromeno-thiazole core. The reaction conditions often involve the use of catalysts, such as acidic ionic liquids, and solvents like ethylene glycol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux or in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: Exhibits anti-inflammatory and antimicrobial properties.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antibacterial, antifungal, and antiviral effects.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide stands out due to its unique chromeno-thiazole core, which combines the biological activities of both chromenes and thiazoles. This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-12-7-11(8-13(9-12)24-2)18(22)21-19-20-17-14-5-3-4-6-15(14)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRTUNZCGUYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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